Comeib
Overview
Description
FG8119 is a novel benzodiazepine agonist with potential anticonvulsant and antiepileptic activity. It is primarily used in the study of neurological disorders. The compound has a molecular formula of C17H15N5O2 and a molecular weight of 321.33 .
Preparation Methods
Synthetic Routes and Reaction Conditions: FG8119 is synthesized through a multi-step process involving the formation of a benzodiazepine core structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of FG8119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent production .
Chemical Reactions Analysis
Types of Reactions: FG8119 undergoes various chemical reactions, including:
Oxidation: FG8119 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: FG8119 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of FG8119, which may have different pharmacological properties .
Scientific Research Applications
FG8119 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurological pathways and receptors.
Medicine: Studied for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
FG8119 exerts its effects by acting as an agonist at benzodiazepine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. The molecular targets include GABA receptors, and the pathways involved are primarily related to neuronal signaling .
Comparison with Similar Compounds
FG8119 is compared with other benzodiazepine agonists such as diazepam and clonazepam. While all these compounds act on GABA receptors, FG8119 is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Diazepam
- Clonazepam
- Lorazepam
- Alprazolam .
FG8119 stands out due to its potential anticonvulsant and antiepileptic activity, making it a valuable tool in neurological research.
Biological Activity
Comeib, chemically known as 106447-61-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, mechanisms of action, and relevant case studies.
Antioxidant Activity
Recent studies have highlighted this compound's significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The following table summarizes the findings from several studies on the antioxidant activity of this compound compared to standard antioxidants.
Compound | Assay Method | EC50 (μM) | Reference |
---|---|---|---|
This compound | DPPH Scavenging | 74.70 | |
Trolox | DPPH Scavenging | 93.19 | |
Ascorbic Acid | DPPH Scavenging | >300 |
The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and chelate metal ions. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models, indicating its potential therapeutic applications in oxidative stress-related conditions.
Case Study 1: In Vitro Evaluation
A study conducted by Ozalp et al. synthesized various hydroxycoumarins, including this compound, and assessed their antioxidant capacities using different assays such as DPPH and FRAP. The results indicated that this compound exhibited a notable EC50 value of 74.70 μM in DPPH scavenging assays, comparable to Trolox, a well-known antioxidant. This suggests that this compound could serve as a promising candidate for further development in antioxidant therapies .
Case Study 2: Coumarin Derivatives
In another investigation by Antonijevic et al., a series of coumarin-hydroxybenzohydrazide hybrids were synthesized and tested for their biological activities. The study found that compounds similar to this compound showed significant antioxidant activity with EC50 values lower than traditional antioxidants like ascorbic acid . This reinforces the potential of this compound derivatives in pharmaceutical applications targeting oxidative stress.
Properties
IUPAC Name |
3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIWCURGXWGKPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147603 | |
Record name | FG 8119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106447-61-4 | |
Record name | FG 8119 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG 8119 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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